(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid

Peptide Stability Proteolytic Resistance β-Peptides

Ensure experimental reproducibility with (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid, a chiral Boc-β-amino acid that delivers >10-fold longer proteolytic half-life in human plasma vs. α-peptides. The (R)-enantiomer at the β-carbon guarantees correct chiral recognition; generic substitution with the (S)-isomer undermines binding affinity and stereochemical purity. Compatible with Boc-SPPS strategies, enabling orthogonal deprotection under mild acidic conditions without compromising the 3,5-difluorophenyl ring. Achieve >99% ee via enzymatic resolution for chiral drug intermediate synthesis. Skip additional protection steps and gain 15–25% cumulative yield.

Molecular Formula C14H17F2NO4
Molecular Weight 301.29 g/mol
Cat. No. B8014610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid
Molecular FormulaC14H17F2NO4
Molecular Weight301.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC(=C1)F)F
InChIInChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-9(15)6-10(16)5-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
InChIKeyRYCRCZJICXQXBP-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid: A Chiral β-Amino Acid Building Block for Precision Peptide Synthesis and Drug Discovery


(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid (CAS 1241684-11-6) is a chiral, Boc-protected β-amino acid derivative featuring a 3,5-difluorophenyl substituent on the β-carbon. With a molecular formula of C14H17F2NO4 and a molecular weight of 301.29 g/mol, this compound is a white to off-white powder with a melting point of 109–115 °C and ≥95% standard purity . Its β-amino acid backbone—with the amino group at the β-position rather than the α-position—distinguishes it from standard α-amino acids and provides unique conformational properties and proteolytic stability when incorporated into peptides [1]. The (R)-stereochemistry at the β-carbon enables precise chiral control in asymmetric synthesis. The tert-butoxycarbonyl (Boc) protecting group ensures compatibility with orthogonal solid-phase peptide synthesis (SPPS) strategies, allowing selective deprotection under mild acidic conditions without disrupting the fluorinated aromatic ring .

Why (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid Cannot Be Replaced by Generic Fluorinated Phenylalanine Derivatives


Substituting this compound with a generic fluorinated phenylalanine analog—even one sharing the same 3,5-difluorophenyl motif—introduces quantifiable structural and functional penalties that directly undermine experimental reproducibility and downstream application performance. The (R)-β-amino acid backbone imparts fundamentally different backbone dihedral angles (φ, θ) compared to α-amino acids, altering peptide folding and proteolytic stability [1]. In head-to-head comparisons, β-peptides containing β3-amino acid residues exhibit >24 h half-lives in human plasma, while corresponding α-peptides are degraded within minutes to hours [2]. Additionally, the (R)-enantiomer at the β-carbon provides distinct chiral recognition; the enantiomeric impurity of the opposite (S)-β-isomer can reduce stereochemical purity and compromise binding affinity in chiral environments [3]. The Boc protecting group, while not unique, enables orthogonal deprotection strategies that are incompatible with Fmoc-based workflows, meaning procurement of the wrong protecting group can derail entire synthetic campaigns [4]. These differences are not incremental—they are categorical, making generic substitution a high-risk decision for any project requiring defined stereochemistry, proteolytic resistance, or orthogonal protection strategies.

Quantitative Comparative Evidence for (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid: Head-to-Head and Cross-Study Differentiation


β-Amino Acid Backbone vs. α-Amino Acid Backbone: Proteolytic Stability in Human Plasma

Peptides incorporating β3-amino acid residues demonstrate dramatically enhanced proteolytic stability compared to analogous α-peptides. In human blood plasma, mixed α/β-peptides containing β3-homoamino acid residues exhibited significantly longer half-lives, with some β-peptide constructs exceeding 24 h, whereas corresponding α-peptides degraded within minutes to a few hours [1]. This stability differential arises because the β-amino acid backbone is not recognized by common mammalian proteases (trypsin, chymotrypsin, pepsin), which specifically cleave α-peptide bonds [2]. For (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid, the β-amino acid structure—with the amino group at the β-carbon—confers this resistance when incorporated into peptide chains. In contrast, Boc-3,5-difluoro-L-phenylalanine (CAS 205445-52-9), an α-amino acid derivative, yields peptides susceptible to standard protease degradation.

Peptide Stability Proteolytic Resistance β-Peptides

Enantiomeric Purity and Optical Rotation: (R)-Enantiomer vs. (S)-Enantiomer for Chiral Fidelity

The (R)-enantiomer of this β-amino acid exhibits a specific optical rotation value that distinguishes it from the (S)-enantiomer and from related α-amino acid derivatives. The (S)-Boc-3,5-difluorophenylalanine (α-amino acid, CAS 205445-52-9) has a reported specific rotation of [α]D²⁵ = −31 ± 2° (c=1, DMF) . In contrast, Boc-3,5-difluoro-D-phenylalanine (α-amino acid, CAS 205445-53-0) shows [α]D²⁵ = −15.0 ± 1° (c=1%, EtOAc) . The absolute value and sign of optical rotation for the target (R)-β-amino acid can be used as a quantitative quality metric for enantiomeric excess (ee) determination, with typical commercial specifications requiring ≥95% ee. Enzymatic kinetic resolution of racemic 3-amino-3-(3,5-difluorophenyl)propanoic acid esters using enantioselective lipases can achieve ee values >99% for the desired (R)-enantiomer [1].

Chiral Resolution Stereochemical Purity Optical Rotation

Boc Orthogonal Protection Strategy Compatibility: SPPS Efficiency vs. Fmoc-Based Analogs

The Boc protecting group on (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid enables trifluoroacetic acid (TFA)-mediated deprotection, which is orthogonal to Fmoc-based SPPS strategies [1]. This is critical for synthetic routes requiring selective amine deprotection without affecting acid-sensitive functionalities on the 3,5-difluorophenyl ring. In contrast, the unprotected (R)-3-amino-3-(3,5-difluorophenyl)propanoic acid (CAS 1241684-07-0, MW 201.17 g/mol) requires additional in situ protection steps, adding 1–2 synthetic steps and reducing overall yield by an estimated 15–25% . The Boc group is stable under basic and nucleophilic conditions but cleaved cleanly with 50% TFA in CH₂Cl₂ within 30 min at room temperature, achieving >99% deprotection efficiency .

Solid-Phase Peptide Synthesis Orthogonal Protection Boc Chemistry

3,5-Difluorophenyl Substitution Pattern: Enhanced Bioavailability and Metabolic Stability Compared to Non-Fluorinated Phenylalanine

The 3,5-difluorophenyl substitution pattern increases the lipophilicity and metabolic stability of peptides compared to non-fluorinated phenylalanine analogs. Incorporation of fluorinated phenylalanines into therapeutic peptides has been shown to increase proteolytic stability by 3- to 10-fold depending on the position and number of fluorine atoms [1]. The 3,5-difluoro substitution specifically enhances resistance to cytochrome P450-mediated oxidative metabolism, as the C–F bonds at these positions block primary metabolic sites [2]. In comparative studies, peptides containing 3,5-difluorophenylalanine exhibited 38–56% remaining after 1 h incubation with human liver microsomes, versus <10% for non-fluorinated phenylalanine-containing controls [3]. The (R)-β-amino acid configuration further augments this stability by resisting exopeptidase recognition [4].

Fluorinated Amino Acids Metabolic Stability Lipophilicity

β-Amino Acid Conformational Control: Foldamer Design and Secondary Structure Induction vs. α-Amino Acid Flexibility

β-Amino acids impose distinct conformational preferences on peptide backbones compared to α-amino acids. β3-amino acids (with side chain at the β-carbon) favor specific helical conformations (12-helix, 10/12-helix) that are inaccessible to α-peptides [1]. For the target compound bearing a 3,5-difluorophenyl substituent at the β-position, NMR conformational studies of related β-peptides in CDCl₃ have demonstrated stable 12-10-mixed helical structures with well-defined φ and θ dihedral angles of approximately −120° and +60°, respectively [2]. In contrast, α-amino acid-derived Boc-3,5-difluoro-L-phenylalanine yields peptides that adopt standard α-helical or β-sheet conformations with φ/ψ angles near −60°/−40°, providing no access to these alternative folding topologies. This conformational divergence enables the construction of foldameric scaffolds that can target protein-protein interaction surfaces inaccessible to conventional α-peptides [3].

Foldamer Chemistry Peptide Secondary Structure Conformational Restriction

Enzymatic Kinetic Resolution Efficiency: (R)-Enantiomer Enrichment vs. Racemic Mixture

Kinetic resolution of racemic 3-amino-3-(3,5-difluorophenyl)propanoic acid esters using enantioselective lipases or acylases enables the isolation of the (R)-enantiomer with high optical purity. In optimized enzymatic systems, enantiomeric ratios (E-values) exceeding 100 have been reported for the resolution of structurally related β-amino acid esters, enabling >99% ee for the desired enantiomer at 50% conversion [1]. The (R)-enantiomer of the target compound can be obtained with >99% ee when Candida antarctica lipase B (CAL-B) is used for enantioselective acylation of the racemic amino ester [2]. In comparison, chemical resolution using chiral auxiliaries typically yields 85–92% ee with significant yield losses (30–40%) [3]. The availability of enzymatically resolved (R)-enantiomer at >99% ee makes this compound a high-value procurement choice for applications requiring absolute stereochemical fidelity.

Enzymatic Resolution Chiral Separation Lipase Selectivity

High-Impact Application Scenarios for (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid Based on Quantitative Differentiation Evidence


Proteolytically Stable Peptide Therapeutics Targeting Intracellular Protein-Protein Interactions

The β-amino acid backbone of this compound confers >10-fold enhancement in proteolytic half-life compared to α-amino acid-derived peptides in human plasma [1]. This makes it the building block of choice for designing peptide-based inhibitors or modulators that must survive in circulation long enough to engage intracellular targets. The 3,5-difluorophenyl substitution further reinforces metabolic stability by blocking cytochrome P450 oxidation sites [2]. Researchers developing stapled peptides, cyclic peptides, or foldamer-based PPI inhibitors should prioritize this monomer over α-amino acid analogs to achieve the necessary in vivo persistence.

19F NMR Probe Incorporation for Protein Dynamics and Ligand-Binding Studies

The 3,5-difluorophenyl moiety provides a sensitive 19F NMR handle with distinct chemical shift sensitivity to local environment changes. Genetic encoding systems for 3,5-difluorophenylalanine have been developed for site-specific incorporation into proteins [3]. The Boc-protected (R)-β-amino acid derivative can be used for solid-phase synthesis of peptide fragments containing this 19F probe, enabling NMR studies of conformational heterogeneity, ligand binding, and protein dynamics at specific sites without background interference, as 19F is absent from natural biomolecules.

Foldamer-Based Antimicrobial Peptide Design with Reduced Hemolytic Toxicity

β-Peptides incorporating this monomer adopt stable helical conformations (12-helix, 10/12-helix) with defined amphipathic surfaces [4]. The 3,5-difluorophenyl side chain enhances hydrophobic interactions with bacterial membranes while the β-amino acid backbone resists proteolytic degradation by bacterial proteases. In related systems, C-linked carbo-β-amino acids with difluorophenyl moieties have demonstrated moderate activity against both Gram-positive and Gram-negative bacterial strains [5]. The (R)-stereochemistry enables precise control over helix handedness and biological activity.

Enantioselective Synthesis of Chiral Fluorinated Drug Intermediates

With >99% ee achievable via enzymatic kinetic resolution [6], this compound serves as a high-purity chiral intermediate for the synthesis of fluorinated pharmaceuticals. The Boc protecting group allows direct incorporation into SPPS workflows without additional protection steps, saving 1–2 synthetic operations and improving cumulative yield by an estimated 15–25% compared to using the unprotected amino acid [7]. The (R)-configuration at the β-carbon is critical for maintaining the absolute stereochemistry required by regulatory guidelines for chiral drug substances.

Quote Request

Request a Quote for (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.